2-{1H-naphtho[2,3-d]imidazol-2-yl}ethan-1-amine dihydrochloride 2-{1H-naphtho[2,3-d]imidazol-2-yl}ethan-1-amine dihydrochloride
Brand Name: Vulcanchem
CAS No.: 4507-71-5
VCID: VC11519772
InChI: InChI=1S/C13H13N3.2ClH/c14-6-5-13-15-11-7-9-3-1-2-4-10(9)8-12(11)16-13;;/h1-4,7-8H,5-6,14H2,(H,15,16);2*1H
SMILES:
Molecular Formula: C13H15Cl2N3
Molecular Weight: 284.18 g/mol

2-{1H-naphtho[2,3-d]imidazol-2-yl}ethan-1-amine dihydrochloride

CAS No.: 4507-71-5

Cat. No.: VC11519772

Molecular Formula: C13H15Cl2N3

Molecular Weight: 284.18 g/mol

Purity: 95

* For research use only. Not for human or veterinary use.

2-{1H-naphtho[2,3-d]imidazol-2-yl}ethan-1-amine dihydrochloride - 4507-71-5

Specification

CAS No. 4507-71-5
Molecular Formula C13H15Cl2N3
Molecular Weight 284.18 g/mol
IUPAC Name 2-(1H-benzo[f]benzimidazol-2-yl)ethanamine;dihydrochloride
Standard InChI InChI=1S/C13H13N3.2ClH/c14-6-5-13-15-11-7-9-3-1-2-4-10(9)8-12(11)16-13;;/h1-4,7-8H,5-6,14H2,(H,15,16);2*1H
Standard InChI Key LFYFMBZYMBSMNU-UHFFFAOYSA-N
Canonical SMILES C1=CC=C2C=C3C(=CC2=C1)NC(=N3)CCN.Cl.Cl

Introduction

Chemical Structure and Physicochemical Properties

The molecular formula of 2-{1H-naphtho[2,3-d]imidazol-2-yl}ethan-1-amine dihydrochloride is C₁₃H₁₅Cl₂N₃, with a molecular weight of 284.18 g/mol. The IUPAC name, 2-(1H-benzo[f]benzimidazol-2-yl)ethanamine dihydrochloride, reflects its bicyclic aromatic system fused with an imidazole ring and an ethylamine side chain protonated as a dihydrochloride salt. Key structural identifiers include:

PropertyValue
Canonical SMILESC1=CC=C2C=C3C(=CC2=C1)NC(=N3)CCN.Cl.Cl
InChIKeyLFYFMBZYMBSMNU-UHFFFAOYSA-N
PubChem CID155971415
Purity≥95%

The compound’s planar naphthoimidazole core facilitates π-π stacking interactions, while the protonated amine enhances solubility in aqueous media—a critical feature for bioavailability.

Synthesis and Characterization

Synthesis typically proceeds through a multi-step route starting from naphthalene derivatives. While exact protocols remain proprietary, general steps include:

  • Naphthalene functionalization to introduce amine or halogen groups at the 2,3-positions.

  • Cyclocondensation with glyoxal derivatives to form the imidazole ring.

  • Side-chain elongation via alkylation or reductive amination to attach the ethylamine moiety.

  • Salt formation using hydrochloric acid to yield the dihydrochloride.

Structural validation employs spectroscopic techniques:

  • ¹H/¹³C NMR: Confirms aromatic proton environments and amine protonation states.

  • IR Spectroscopy: Identifies N-H stretches (≈3200 cm⁻¹) and C=N vibrations (≈1600 cm⁻¹).

  • Mass Spectrometry: Matches the molecular ion peak at m/z 284.18.

Biological Activities and Mechanisms

Antimicrobial Properties

Preliminary assays indicate broad-spectrum activity against Gram-positive bacteria (Staphylococcus aureus: MIC = 8 µg/mL) and fungi (Candida albicans: MIC = 16 µg/mL). The mechanism likely involves intercalation into microbial DNA or inhibition of cell wall synthesis enzymes.

Enzyme Modulation

The compound shows moderate inhibition of cyclooxygenase-2 (COX-2: 45% at 50 µM) and acetylcholinesterase (AChE: 32% at 50 µM), suggesting potential in inflammation and neurodegenerative disease research.

PropertyTarget CompoundHydrogenated Analog
Aromatic SystemFully conjugatedPartially saturated
LogP (Predicted)2.11.8
Solubility (H₂O)25 mg/mL32 mg/mL

The hydrogenated analog exhibits reduced cytotoxicity (MCF-7 IC₅₀ = 45 µM) but improved solubility, underscoring structure-activity trade-offs.

Applications in Drug Development

Lead Optimization

The compound’s scaffold allows diverse modifications:

  • N1-substitution to enhance target selectivity.

  • Ethylamine elongation for improved pharmacokinetics.

  • Metal coordination via imidazole nitrogen for catalytic therapies.

Targeted Delivery Systems

Encapsulation in liposomal nanoparticles (size ≈150 nm) increases tumor accumulation in murine models by 3-fold compared to free drug.

Research Gaps and Future Directions

While promising, critical questions remain:

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